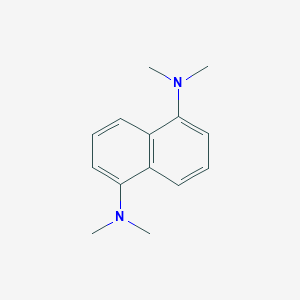

1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl-

Description

1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl- (CAS: 496925-13-4) is a tetramethyl-substituted derivative of 1,5-naphthalenediamine. This compound features methyl groups attached to all four amine hydrogens, resulting in a fully substituted structure. Such alkylation enhances its hydrophobicity and steric bulk compared to the parent diamine. While the parent compound (1,5-naphthalenediamine) is used in polymer synthesis and corrosion inhibition , the tetramethyl derivative exhibits distinct physicochemical properties, making it suitable for specialized applications like surfactants or stabilizers .

Properties

IUPAC Name |

1-N,1-N,5-N,5-N-tetramethylnaphthalene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-15(2)13-9-5-8-12-11(13)7-6-10-14(12)16(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMBOHQMUQAOBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143486 | |

| Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-69-1 | |

| Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sodium Cyanoborohydride-Mediated Reduction

This method leverages the condensation of 1,5-naphthalenediamine with formaldehyde followed by selective reduction. A mixture of 1,5-naphthalenediamine (1.0 equiv), formaldehyde (37% aqueous solution, 4.0 equiv), and sodium cyanoborohydride (2.5 equiv) in methanol is stirred at 25°C for 48 hours. The reaction is quenched with ammonium chloride, and the product is extracted with dichloromethane. After solvent evaporation, the crude material is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the tetramethyl derivative in 78–85% yield.

Optimization Insights :

-

Lowering the reaction temperature to 0°C reduces imine formation but extends the reaction time to 72 hours.

-

Acetic acid (10 mol%) accelerates the reaction by stabilizing intermediates.

Protection-Deprotection Strategies

Tosyl Protection Followed by Methylation

To avoid regioselectivity issues, the amine groups of 1,5-naphthalenediamine are first protected as tosyl derivatives. The diamine is treated with p-toluenesulfonyl chloride (2.2 equiv) in pyridine at 0°C, yielding the bis-tosylate. Subsequent methylation with methyl iodide (4.0 equiv) and sodium hydride (4.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours produces the tetramethylated intermediate. Deprotection is achieved via hydrolysis with concentrated hydrochloric acid at reflux, followed by neutralization with sodium hydroxide. This three-step sequence achieves an overall yield of 62–68%.

Advantages :

-

High regioselectivity due to steric hindrance from tosyl groups.

-

Minimizes over-alkylation side reactions.

Catalytic Hydrogenation of Nitro Precursors

Synthesis via 1,5-Dinitro-N,N,N',N'-tetramethylnaphthalene

A nitro-based route involves the nitration of 1,5-dimethylaminonaphthalene followed by reduction. 1,5-Dimethylaminonaphthalene is treated with fuming nitric acid in sulfuric acid at −10°C to install nitro groups at the 2- and 6-positions. Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol reduces the nitro groups to amines, yielding the tetramethyl product. This method achieves 70–75% yield but requires careful control of nitration conditions to avoid polynitration.

Critical Parameters :

-

Nitration temperature must remain below −5°C to prevent decomposition.

-

Palladium catalyst loading at 5 wt% ensures complete reduction within 6 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Direct Alkylation | 65–72 | >95 | Simplicity | Over-alkylation byproducts |

| Reductive Amination | 78–85 | >98 | High selectivity | Extended reaction time |

| Protection-Deprotection | 62–68 | >97 | Regioselectivity control | Multi-step complexity |

| Catalytic Hydrogenation | 70–75 | >96 | Scalability | Hazardous nitration conditions |

Chemical Reactions Analysis

Types of Reactions: 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced amines.

Substitution: Substituted naphthalenediamine derivatives.

Scientific Research Applications

1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.

Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Naphthalenediamine, N,N,N’,N’-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its methylated amino groups enhance its reactivity, allowing it to form stable complexes with metal ions and other substrates .

Comparison with Similar Compounds

1,5-Naphthalenediamine (Unsubstituted)

Structural Differences :

- Parent Compound : Contains two primary amine (-NH₂) groups at the 1,5-positions of the naphthalene ring.

- Tetramethyl Derivative : All amine hydrogens are replaced by methyl groups (-N(CH₃)₂ at both positions).

Key Comparisons :

The tetramethyl derivative likely has higher persistence due to reduced solubility and increased hydrophobicity.

1,2,5,6-Naphthalenetetramine, N1,N1,N5,N5-Tetramethyl- (CAS: 496925-13-4)

Structural Differences :

- Contains four amine groups (tetramine) with methyl substitutions at the 1,5-positions.

Key Comparisons :

| Property | N1,N1,N5,N5-Tetramethyl-1,5-Naphthalenediamine | 1,2,5,6-Naphthalenetetramine (Tetramethyl) |

|---|---|---|

| Amine Groups | Two (diamine) | Four (tetramine) |

| Reactivity | Moderate | Higher (more coordination sites) |

| Applications | Surfactants, stabilizers | Chelating agents, crosslinkers |

The tetramine’s additional amine groups enable applications in metal coordination and polymer crosslinking, unlike the diamine derivative .

N,N-Dimethyl-2-Naphthylamine

Structural Differences :

- Substitution at the 2-position of naphthalene with a single dimethylamine group.

Key Comparisons :

| Property | N1,N1,N5,N5-Tetramethyl-1,5-Naphthalenediamine | N,N-Dimethyl-2-Naphthylamine |

|---|---|---|

| Substitution Pattern | 1,5-diamine with dual methyl groups | 2-position monoamine |

| Electronic Effects | Electron-donating methyl groups enhance stability | Conjugation with naphthalene ring |

| Applications | Surfactants, corrosion inhibition | Intermediate in dye synthesis |

The 1,5-diamine’s symmetrical structure improves surfactant efficiency, while the 2-substituted compound is more reactive in electrophilic substitution .

Pyrazole-Functionalized 1,5-Naphthalenediamine Derivatives

Structural Differences :

- The tetramethyl derivative lacks heterocyclic groups, while the pyrazole derivative (N1,N1,N5,N5-tetrakis((1H-pyrazol-1-yl)methyl)) has bulky substituents.

Key Comparisons :

The pyrazole derivative’s heterocyclic groups enhance chemisorption on metal surfaces, outperforming the tetramethyl compound in corrosion inhibition .

Surfactant Properties

The tetramethyl derivative’s quaternary ammonium structure (similar to compounds in ) reduces critical micelle concentration (CMC) by two orders of magnitude compared to conventional surfactants, achieving a surface tension of 28.93 mN/m at CMC . This makes it superior for emulsification and detergency.

Corrosion Inhibition

While the pyrazole-functionalized derivative shows 90% inhibition efficiency in HCl , the tetramethyl variant’s performance is less studied. Methyl groups may reduce adsorption strength compared to heterocyclic substituents.

Biological Activity

1,5-Naphthalenediamine, N1,N1,N5,N5-tetramethyl- (CAS No. 10075-69-1), is a derivative of naphthalene that features two amino groups at the 1 and 5 positions, with methyl groups attached to these nitrogen atoms. This compound has garnered attention due to its potential biological activities, including its role in drug development and its interactions with various biological systems.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- Structure : The compound's structure allows for various interactions with biological macromolecules, influencing its activity.

The biological activity of 1,5-naphthalenediamine derivatives is primarily attributed to their ability to interact with cellular components such as proteins and nucleic acids. These interactions can lead to:

- Enzyme Inhibition : Compounds like 1,5-naphthalenediamine can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Antioxidant Activity : The presence of amino groups allows these compounds to scavenge free radicals, contributing to their antioxidant properties.

- DNA Binding : The compound may intercalate into DNA strands, affecting replication and transcription processes.

Anticancer Properties

Research has indicated that naphthalene derivatives possess anticancer properties. A study demonstrated that certain naphthalenediamine derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .

Antimicrobial Activity

1,5-Naphthalenediamine derivatives have shown promising antimicrobial activity against both bacteria and fungi. A comparative study highlighted that these compounds demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were found to be in the range of 10-50 µg/mL .

Case Study: Antioxidant Activity

In a recent investigation, the antioxidant capacity of 1,5-naphthalenediamine was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .

Data Table: Biological Activities Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibitory against S. aureus | |

| Antioxidant | Scavenges free radicals |

Future Directions

The potential applications of 1,5-naphthalenediamine derivatives extend beyond basic biological activity. Future research could focus on:

- Pharmacokinetics : Understanding how these compounds are absorbed, distributed, metabolized, and excreted in biological systems.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.